Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-1H-indazol-3-yl)methanol is a valuable fragment in the realm of drug discovery, particularly within the domain of fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a "privileged" structure, frequently appearing in clinically approved drugs and investigational molecules, especially those targeting protein kinases. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable interactions with target proteins. This document provides detailed application notes and experimental protocols for the synthesis and utilization of (5-Fluoro-1H-indazol-3-yl)methanol as a foundational fragment for the development of potent and selective kinase inhibitors.
Application Notes
The (5-Fluoro-1H-indazol-3-yl)methanol fragment serves as an excellent starting point for targeting the ATP-binding site of various protein kinases. Its 1H-indazole core can form critical hydrogen bond interactions with the hinge region of the kinase, a common feature of many Type I and Type II kinase inhibitors. The 3-methanol group provides a vector for synthetic elaboration, allowing for the exploration of chemical space and optimization of potency and selectivity. The 5-fluoro substituent can improve pharmacokinetic properties and modulate the electronics of the aromatic system.
Key Target Classes:
-
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance.[1]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation.[2][3] Its dysregulation is linked to various inflammatory diseases and cancers.
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4]
Quantitative Data
While specific quantitative data for the binding of the parent fragment, (5-Fluoro-1H-indazol-3-yl)methanol, is not extensively published, which is common for initial, low-affinity fragments, the following table summarizes the activity of more elaborated derivatives that incorporate this core scaffold. This data highlights the potential of this fragment as a starting point for developing highly potent inhibitors.
| Compound/Derivative Class | Target Kinase | Assay Type | IC50 / Activity | Reference |
| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | Biochemical | 0.35 µM - 1.7 µM | |
| 3-Aryl-indazole derivatives | Pan-Trk | Biochemical | 1.6 nM (for derivative 39b) | |
| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Biochemical | <4.1 nM (for derivative 27a against FGFR1) | |
| Diphenylpyrimidine–diamine derivatives | AXL | Biochemical | 5 nM (for derivative m16) | [5] |
| 1H-indazole-based derivatives | FGFR1-3 | Biochemical | 0.8 - 4.5 µM (for derivative 106) | [6] |
| 3-aminoindazole derivative (Entrectinib) | ALK | Biochemical | 12 nM | [6] |
Experimental Protocols
Protocol 1: Synthesis of (5-Fluoro-1H-indazol-3-yl)methanol
This protocol describes a two-step synthesis starting from the commercially available 5-fluoroindole. The first step involves the nitrosation of the indole to form the indazole-3-carboxaldehyde, followed by reduction to the corresponding alcohol.
Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxaldehyde
This procedure is adapted from a general method for the nitrosation of indoles.[7]
-
Materials:
-
5-Fluoroindole
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Procedure:
-
In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred indole solution.
-
After the addition of sodium nitrite, slowly add acetic acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product, 5-Fluoro-1H-indazole-3-carboxaldehyde, under vacuum.
Step 2: Reduction to (5-Fluoro-1H-indazol-3-yl)methanol
-
Materials:
-
5-Fluoro-1H-indazole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Procedure:
-
Suspend 5-Fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure (5-Fluoro-1H-indazol-3-yl)methanol.
Protocol 2: Fragment-Based Screening using ¹⁹F NMR
The fluorine atom in (5-Fluoro-1H-indazol-3-yl)methanol makes it an ideal candidate for ¹⁹F NMR-based fragment screening, a sensitive method for detecting weak binding events.[8][9]
-
Materials:
-
Target protein (e.g., AXL kinase domain)
-
(5-Fluoro-1H-indazol-3-yl)methanol and other fluorinated fragments
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O)
-
NMR spectrometer with a fluorine probe
-
Procedure:
-
Library Preparation: Prepare a stock solution of (5-Fluoro-1H-indazol-3-yl)methanol and other fluorinated fragments in a suitable deuterated solvent (e.g., DMSO-d₆). Create cocktails of 5-10 fragments with non-overlapping ¹⁹F NMR signals.
-
Sample Preparation:
-
Reference Sample: Prepare a sample containing the fragment cocktail in the NMR buffer.
-
Protein Sample: Prepare a sample containing the fragment cocktail and the target protein (typically at 10-50 µM) in the NMR buffer.
-
NMR Data Acquisition:
-
Data Analysis:
-
Compare the ¹⁹F NMR spectra of the reference and protein samples.
-
Binding of a fragment to the protein can be detected by changes in the chemical shift, line broadening, or a decrease in the signal intensity of the corresponding ¹⁹F signal.
-
Hit Deconvolution and Validation:
-
For cocktails showing hits, prepare individual samples for each fragment in the cocktail to identify the specific binder.
-
Validate the hits using orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kᴅ).
Protocol 3: Biochemical Kinase Assay (Generic)
This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from the (5-Fluoro-1H-indazol-3-yl)methanol fragment against a target kinase.[10][11]
-
Materials:
-
Recombinant active kinase (e.g., AXL, p38α, ALK)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
-
Procedure:
-
Add 2.5 µL of test compound serially diluted in assay buffer to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based AXL Phosphorylation Assay
This protocol assesses the ability of compounds to inhibit AXL autophosphorylation in a cellular context.[12][13][14]
-
Materials:
-
Cancer cell line with high AXL expression (e.g., A549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GAS6 (ligand for AXL)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-AXL (pAXL), anti-total-AXL (tAXL), and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment or ELISA-based detection system
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with GAS6 (e.g., 200 ng/mL) for 15-30 minutes to induce AXL phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pAXL and tAXL by Western blotting or a specific ELISA.
-
Quantify the band intensities (for Western blot) and normalize the pAXL signal to the tAXL signal.
-
Determine the concentration-dependent inhibition of AXL phosphorylation by the test compounds.
Visualizations
Signaling Pathways
// Nodes
GAS6 [label="GAS6", fillcolor="#FBBC05", fontcolor="#202124"];
AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];
AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"];
RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Metastasis [label="Metastasis &\nMigration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
DrugResistance [label="Drug Resistance", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Inhibitor [label="(5-Fluoro-1H-indazol-3-yl)methanol\n-based Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
GAS6 -> AXL [label="Binds & Activates", fontsize=8, fontcolor="#5F6368"];
AXL -> {PI3K, RAS, STAT3, NFkB} [arrowhead=tee, color="#EA4335", style=dashed];
PI3K -> AKT -> mTOR;
RAS -> RAF -> MEK -> ERK;
{mTOR, ERK, STAT3, NFkB} -> {Proliferation, Metastasis, DrugResistance} [arrowhead=vee];
Inhibitor -> AXL [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontsize=8, fontcolor="#EA4335"];
}
Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.
// Nodes
Stress [label="Stress Stimuli\n(UV, Cytokines, Osmotic Shock)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
MAPKKK [label="MAPKKK\n(ASK1, TAK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MKK [label="MKK3 / MKK6", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MK2 [label="MAPKAPK2", fillcolor="#34A853", fontcolor="#FFFFFF"];
TranscriptionFactors [label="Transcription Factors\n(ATF2, MEF2C)", fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
CellCycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Inhibitor [label="(5-Fluoro-1H-indazol-3-yl)methanol\n-based Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Stress -> MAPKKK;
MAPKKK -> MKK;
MKK -> p38;
p38 -> {MK2, TranscriptionFactors};
{MK2, TranscriptionFactors} -> {Inflammation, Apoptosis, CellCycle};
Inhibitor -> p38 [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontsize=8, fontcolor="#EA4335"];
}
Caption: p38 MAPK Signaling Pathway.
// Nodes
EML4_ALK [label="EML4-ALK Fusion\n(Constitutively Active)", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];
AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"];
RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"];
STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Inhibitor [label="(5-Fluoro-1H-indazol-3-yl)methanol\n-based Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
EML4_ALK -> {PI3K, RAS, JAK} [arrowhead=tee, color="#EA4335", style=dashed];
PI3K -> AKT -> Survival;
RAS -> RAF -> MEK -> ERK -> Proliferation;
JAK -> STAT3 -> Proliferation;
Inhibitor -> EML4_ALK [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontsize=8, fontcolor="#EA4335"];
}
Caption: Oncogenic ALK Signaling in NSCLC.
Experimental Workflows
// Nodes
Start [label="Start:\n(5-Fluoro-1H-indazol-3-yl)methanol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Screening [label="Fragment Screening\n(¹⁹F NMR, SPR, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hit_ID [label="Hit Identification\n& Validation", fillcolor="#FBBC05", fontcolor="#202124"];
SBDD [label="Structure-Based\nDesign (X-ray, Docking)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Chem_Synth [label="Chemical Synthesis\n(Fragment Elaboration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SAR [label="SAR Exploration\n(Biochemical & Cellular Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lead_Opt [label="Lead Optimization\n(ADME/Tox)", fillcolor="#FBBC05", fontcolor="#202124"];
Candidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Start -> Screening;
Screening -> Hit_ID [label="Binding\nDetected"];
Hit_ID -> SBDD;
SBDD -> Chem_Synth [label="Design Ideas"];
Chem_Synth -> SAR;
SAR -> SBDD [label="Feedback"];
SAR -> Lead_Opt [label="Potent Hits"];
Lead_Opt -> Candidate;
}
Caption: Fragment-Based Drug Discovery Workflow.
// Nodes
Indole [label="5-Fluoroindole", fillcolor="#F1F3F4", fontcolor="#202124"];
Nitrosation [label="Nitrosation\n(NaNO₂, Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aldehyde [label="5-Fluoro-1H-indazole-3-carboxaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];
Reduction [label="Reduction\n(NaBH₄)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Final_Product [label="(5-Fluoro-1H-indazol-3-yl)methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Purification [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Indole -> Nitrosation;
Nitrosation -> Aldehyde;
Aldehyde -> Reduction;
Reduction -> Final_Product;
Final_Product -> Purification;
}
Caption: Synthesis Workflow.
References